Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate
Overview
Description
Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate is a chemical compound with the CAS Number: 2231676-94-9. It has a linear formula of C12H16F2N2O3 . The compound has a molecular weight of 274.27 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of ethanolamine with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxyethyl)carbamate. The subsequent reaction with tosyl chloride in the presence of KOH produces the desired product .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-5-4-6-15-9(8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) .Scientific Research Applications
Carbamate Derivatives in Chemical Synthesis
- Synthesis and Reactivity: Carbamate derivatives have been synthesized and characterized, revealing their potential in forming stable structures through hydrogen and halogen bonds. These findings highlight the versatility of carbamate derivatives in chemical synthesis and their role in forming complex molecular architectures (U. Das et al., 2016).
Photoredox-Catalyzed Reactions
- Catalysis and Organic Transformations: A study demonstrated the use of tert-butyl carbamate derivatives in photoredox-catalyzed amination reactions, establishing a new pathway for assembling 3-aminochromones under mild conditions. This research showcases the role of carbamate derivatives in facilitating novel catalytic reactions and expanding the toolkit for organic synthesis (Zhi-Wei Wang et al., 2022).
Advanced Material Research
- Intermediate for Biologically Active Compounds: Carbamate derivatives serve as intermediates in the synthesis of biologically active compounds, demonstrating the importance of such chemicals in the development of new pharmaceuticals and materials (Bingbing Zhao et al., 2017).
properties
IUPAC Name |
tert-butyl N-[[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O4/c1-12(2,3)20-11(18)16-5-7-4-8(17)6-15-9(7)19-10(13)14/h4,6,10,17H,5H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILLTNHTMPZVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC(=C1)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((2-(difluoromethoxy)-5-hydroxypyridin-3-yl)methyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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